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Introduction:

The immobilization of enzymes onto solid supports is a critical technique in various

biotechnological and pharmaceutical applications, enhancing enzyme stability, reusability, and

simplifying downstream processing.[1][2] A highly effective method for the reversible

immobilization of recombinant enzymes is the use of tris-nitrilotriacetic acid (Tris-NTA)

functionalized surfaces, which exhibit a strong and specific affinity for polyhistidine-tagged (His-

tagged) proteins.[3][4][5]

The Tris-NTA moiety, with its three NTA groups, offers a significant advantage over traditional

mono-NTA surfaces by providing a multivalent interaction with the hexahistidine tag (His6-tag)

of an enzyme. This results in a much more stable and prolonged immobilization, minimizing

ligand decay and baseline drift in sensitive assays. The interaction is mediated by a divalent

metal ion, typically Nickel (Ni2+), which forms a coordination complex with the NTA groups and

the imidazole side chains of the histidine residues in the His-tag. This system allows for the

controlled and oriented immobilization of enzymes, which is crucial for maintaining their

catalytic activity.

Applications:

The robust and specific nature of Tris-NTA mediated enzyme immobilization lends itself to a

variety of applications, including:
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Enzyme-Linked Immunosorbent Assays (ELISAs): Immobilized enzymes can be used as

reporters for detecting specific biomolecular interactions.

Biosensors: The stable attachment of enzymes to sensor surfaces, such as those used in

Surface Plasmon Resonance (SPR) or enzyme thermistors, is crucial for developing reliable

and reusable biosensors for diagnostics and interaction studies.

Biocatalysis in Flow Reactors: Immobilized enzymes in microreactors or packed-bed reactors

allow for continuous biocatalytic processes with easy separation of the catalyst from the

product stream.

Protein-Protein and Protein-DNA Interaction Studies: Orienting proteins on a surface is

critical for studying their interactions with other molecules. Tris-NTA provides a reliable

method for achieving this.

Drug Discovery and Screening: Immobilized enzymes are used in high-throughput screening

assays to identify enzyme inhibitors or modulators.

Quantitative Data Summary
The following table summarizes key quantitative data related to the binding affinity and stability

of His-tagged proteins immobilized on Tris-NTA surfaces.
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Parameter Value
Protein/Syste
m

Comments Source

Binding Affinity

(KD)

Mono-NTA to

His6-tag
~10 µM General

Relatively weak

affinity, leading to

dissociation.

Tris-NTA to His6-

tag

Sub-nanomolar

to 10 nM

General,

dependent on

spacer length

Significantly

higher affinity

due to

multivalency,

resulting in

stable complex

formation.

Immobilization

Stability

Mono-NTA

Surface

45% protein

remaining
Ubiquitin

Significant

dissociation

observed over

time.

Tris-NTA (HTG

chip)

92% protein

remaining
Ubiquitin

Demonstrates

much greater

stability and

minimal

dissociation

compared to

mono-NTA.

Reusability

NTA Resin >300 cycles His-tagged

Alcohol

Dehydrogenase

(ADH)

The enzyme

column could be

regenerated by

washing with

EDTA and
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reloaded with

fresh enzyme.

Experimental Protocols
Protocol 1: Surface Preparation and Functionalization
with Tris-NTA
This protocol describes the general steps for functionalizing a surface (e.g., gold, glass, or

polymer) with Tris-NTA. The specific chemistry will depend on the substrate material. Here, we

outline a common approach for gold surfaces using a self-assembled monolayer (SAM).

Materials:

Gold-coated substrate

Ethanol, absolute

Milli-Q water

Nitrogen gas stream

11-mercaptoundecylamine (MUAM)

N-succinimidyl-S-acetylthiopropionate (SATP)

Maleimide-NTA

Tris buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Nickel (II) chloride (NiCl₂) solution (e.g., 40 mM in Tris buffer)

EDTA solution (e.g., 350 mM in Tris buffer, pH 8.0)

Procedure:

Substrate Cleaning:
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Thoroughly clean the gold substrate by sonicating in ethanol and then Milli-Q water for 10

minutes each.

Dry the substrate under a gentle stream of nitrogen.

Formation of Amine-Terminated SAM:

Immerse the clean substrate in a solution of 1 mM MUAM in absolute ethanol for at least

12 hours to form a self-assembled monolayer.

Rinse the substrate with ethanol and water, then dry with nitrogen.

Activation with SATP:

React the amine-terminated surface with a solution of SATP to introduce sulfhydryl groups.

Immobilization of Maleimide-NTA:

Incubate the sulfhydryl-activated surface with a solution of maleimide-NTA. The maleimide

group will react with the sulfhydryl group to form a stable thioether bond, linking the NTA to

the surface.

Nickel Ion Chelation:

Immerse the Tris-NTA functionalized surface in a 40 mM NiCl₂ solution for at least 30

minutes to charge the NTA groups with Ni²⁺ ions.

Rinse thoroughly with Tris buffer to remove any unbound Ni²⁺.

Protocol 2: Immobilization of His-Tagged Enzymes on
Ni²⁺-Tris-NTA Surfaces
Materials:

Ni²⁺-charged Tris-NTA functionalized surface (from Protocol 1)

Purified His-tagged enzyme in a suitable buffer (e.g., Tris or HEPES buffer, pH 7.5-8.0).

Crucially, the buffer must not contain chelating agents like EDTA or high concentrations of
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imidazole.

Wash buffer (same as the enzyme buffer)

Blocking solution (e.g., 1% BSA in wash buffer), if necessary to prevent non-specific binding.

Procedure:

Enzyme Solution Preparation:

Prepare a solution of the His-tagged enzyme at the desired concentration in the

appropriate buffer. The optimal concentration will depend on the enzyme and the

application and may need to be determined empirically.

Immobilization:

Incubate the Ni²⁺-Tris-NTA surface with the enzyme solution. The incubation time can

range from 30 minutes to several hours at room temperature or 4°C, depending on the

desired surface density and enzyme stability. Gentle agitation can improve immobilization

efficiency.

Washing:

After incubation, wash the surface extensively with the wash buffer to remove any non-

specifically bound or loosely attached enzyme molecules. Several washes are

recommended.

Blocking (Optional):

If non-specific binding is a concern in subsequent applications, incubate the surface with a

blocking solution for 30-60 minutes.

Final Wash and Storage:

Perform a final wash with the wash buffer. The immobilized enzyme surface is now ready

for use.

For storage, keep the surface in a suitable buffer at 4°C.
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Protocol 3: Regeneration of the Tris-NTA Surface
A key advantage of the NTA system is the ability to regenerate the surface by stripping the

bound enzyme and nickel ions, allowing for reuse of the functionalized support.

Materials:

Used enzyme-immobilized surface

Regeneration buffer: Tris buffer containing 200-350 mM Imidazole or 350 mM EDTA, pH 8.0.

Wash buffer (e.g., Tris buffer)

NiCl₂ solution (from Protocol 1)

Procedure:

Stripping the Enzyme and Ni²⁺:

Incubate the surface with the regeneration buffer for 10-20 minutes. EDTA is a strong

chelating agent that will strip the Ni²⁺ ions from the NTA, thereby releasing the His-tagged

enzyme. Imidazole competes with the histidine residues for binding to the Ni²⁺ ions.

Washing:

Wash the surface thoroughly with wash buffer to remove all traces of the regeneration

buffer, enzyme, and Ni²⁺ ions.

Re-charging with Ni²⁺:

To reuse the surface, re-charge it with nickel ions by following step 5 of Protocol 1. The

surface is now ready for immobilization of a new batch of His-tagged enzyme.
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Caption: Experimental workflow for enzyme immobilization and surface regeneration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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